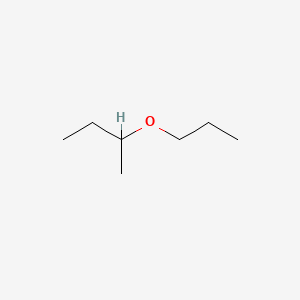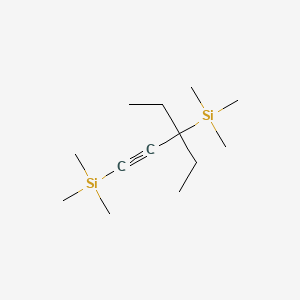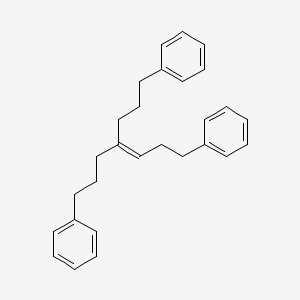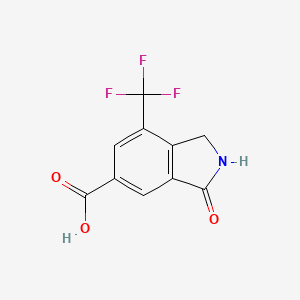![molecular formula C13H21NO4 B13940870 7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one CAS No. 374795-33-2](/img/structure/B13940870.png)
7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one is a spirocyclic compound that features a unique structure combining an oxazolidinone ring with a spiro-fused decane system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one typically involves the reaction of a suitable oxazolidinone precursor with a spiro-fused decane derivative. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the development of biologically active molecules, such as enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Benzyl-2-oxa-7-azaspiro[4.5]decan-1-one
- 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one
- 2-(Trichloromethyl)-1-oxa-4-azaspiro[4.5]decan-3-one
Uniqueness
7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one is unique due to its Boc (tert-butoxycarbonyl) protecting group, which provides stability and allows for selective deprotection under mild conditions. This feature makes it particularly useful in synthetic chemistry, where protecting groups are often employed to control reactivity and selectivity.
Propriétés
Numéro CAS |
374795-33-2 |
|---|---|
Formule moléculaire |
C13H21NO4 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
tert-butyl 1-oxo-2-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-4-5-13(9-14)6-8-17-10(13)15/h4-9H2,1-3H3 |
Clé InChI |
HAVOFPWRYJMMRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC2(C1)CCOC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)

![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)

![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)

![4-Methoxybenzo[de]isochromene-1,3-dione](/img/structure/B13940842.png)

![2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940847.png)

![6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester](/img/structure/B13940857.png)
